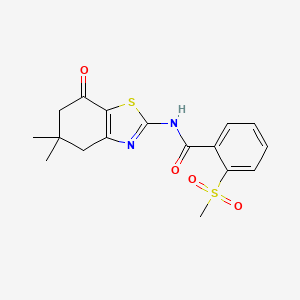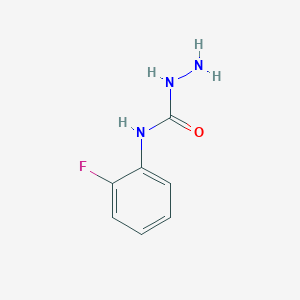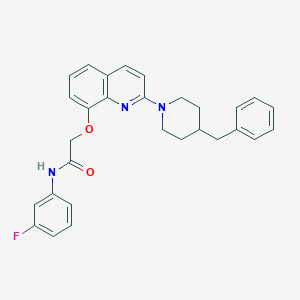![molecular formula C18H19N5O4 B2380478 1,3-Dimethyl-8-[3-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione CAS No. 946260-86-2](/img/structure/B2380478.png)
1,3-Dimethyl-8-[3-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione . It is a complex organic molecule that has potential applications in various fields, including medicine and chemistry .
Synthesis Analysis
The synthesis of this compound involves the condensation of 3-formylchromones and 6-amino-5-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione . This process allows the creation of chromone-based hybrids containing additional pharmacophores – xanthine and sterically hindered phenol fragments .Molecular Structure Analysis
The molecular structure of this compound has been characterized using 1H and 13C NMR spectroscopy, mass spectrometry, and elemental analysis . The molecular structure of a similar compound was determined using single crystal X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation and the formation of additional pharmacophores . These reactions result in the creation of a complex molecule with potential biological activity .Applications De Recherche Scientifique
Anticancer Activity
The synthesized chromone-based hybrids have demonstrated cytotoxic activity against HCT116 human colon carcinoma cells and MCF7 breast carcinoma cells at submicromolar concentrations. Notably, compound 11, which contains a 6,8-dimethylchromone core , exhibits the highest cytotoxicity against tumor cells while maintaining lower toxicity toward non-tumor fibroblasts. This selectivity makes it a promising candidate for cancer chemotherapy .
Antioxidant Properties
These compounds also exhibit antioxidant activities comparable to the reference drug Trolox . Their ability to scavenge free radicals and protect against oxidative stress suggests their potential use in preventing or mitigating oxidative damage .
Chemotherapy Agents
Given the combination of promising antioxidant activity and selective antitumor cytotoxicity in vitro, these chromone-based hybrids hold promise as chemotherapy agents. Their dual functionality makes them attractive candidates for further investigation in cancer treatment .
Organic Metal-Free Electrocatalysts
While not directly related to cancer research, it’s worth noting that 1,3-dimethyl-2-phenyl-1H-benzo[d]imidazolium-3 iodide , a representative of a new class of organic metal-free electrocatalysts, has been studied for its electrochemical properties and electrocatalytic activity in the formation of molecular hydrogen. This compound could find applications in energy conversion and storage .
Pharmacophore Design
The synthesis of these chromone-based hybrids involved combining additional pharmacophores, including xanthine and sterically hindered phenol fragments . Understanding the design principles behind such hybrid molecules can inform future drug development strategies .
Crystallography Studies
Compound 2’s molecular structure was determined using single crystal X-ray diffraction studies . These structural insights contribute to our understanding of the compound’s properties and interactions .
Propriétés
IUPAC Name |
2,4-dimethyl-6-[3-(2-oxopropoxy)phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-11(24)10-27-13-6-4-5-12(9-13)22-7-8-23-14-15(19-17(22)23)20(2)18(26)21(3)16(14)25/h4-6,9H,7-8,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQIJNZNLWGRPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-6-[3-(2-oxopropoxy)phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380406.png)
![N-(3,4-dimethoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2380407.png)
![ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2380411.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2380413.png)
![ethyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380415.png)

![2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2380417.png)
![N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide](/img/structure/B2380418.png)